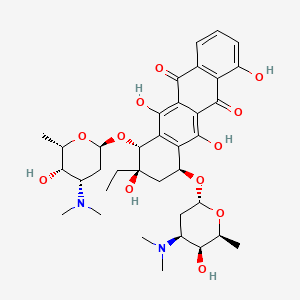
Rhodomycin A
Overview
Description
Rhodomycin A is an anthracycline antibiotic derived from the bacterium Streptomyces purpurascens. Anthracyclines are a class of compounds known for their intense colors and significant biological activities, particularly their antibacterial and antitumor properties . This compound has garnered attention for its potential in cancer treatment due to its ability to inhibit specific signaling pathways involved in tumor progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodomycin A is typically isolated from the fermentation broth of Streptomyces purpurascens. The process involves growing the bacterium in a suitable liquid medium, followed by extraction of the crude antibiotic complex using ethyl acetate. The crude extract is then subjected to preparative thin-layer chromatography (TLC) to obtain purified fractions . Acid hydrolysis of these fractions helps identify the aglycones and sugars, confirming the presence of this compound and its analogues .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces purpurascens under controlled conditions. The fermentation broth is processed to extract and purify this compound using techniques such as solvent extraction, chromatography, and crystallization. The process is optimized to maximize yield and purity while maintaining the biological activity of the compound .
Chemical Reactions Analysis
Types of Reactions: Rhodomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogues. Substitution reactions can introduce various functional groups, enhancing the compound’s therapeutic potential .
Scientific Research Applications
Chemistry:
- Used as a model compound for studying anthracycline chemistry and developing new synthetic methodologies.
Biology:
- Investigated for its role in modulating cellular signaling pathways, particularly those involving Src and epidermal growth factor receptor (EGFR) .
Medicine:
- Demonstrated significant antitumor activity, particularly against lung cancer cells. Rhodomycin A inhibits the activity and expression of Src and associated proteins, leading to reduced cancer cell proliferation, migration, invasion, and tumor growth .
- Shown to sensitize gefitinib-resistant lung adenocarcinoma cells to gefitinib treatment, suggesting potential for combination therapy .
Industry:
- Potential use in developing new anticancer drugs with improved efficacy and reduced side effects.
Mechanism of Action
Rhodomycin A exerts its effects primarily by targeting the Src kinase, a protein involved in various cellular processes, including proliferation, migration, and survival. By inhibiting Src activity, this compound disrupts multiple signaling pathways, including those mediated by EGFR, signal transducer and activator of transcription 3 (STAT3), and focal adhesion kinase (FAK) . This inhibition leads to decreased tumor cell growth and metastasis. Additionally, this compound modulates other pathways such as phosphoinositide 3-kinase (PI3K), c-Jun N-terminal kinase (JNK), Paxillin, and p130cas, further contributing to its antitumor effects .
Comparison with Similar Compounds
Rhodomycin A belongs to the anthracycline family, which includes several other compounds with similar structures and biological activities. Some of the notable anthracyclines include:
- Daunorubicin
- Doxorubicin
- Idarubicin
- Epirubicin
- Zorubicin
- Aclacinomycin A
Comparison:
- This compound vs. Daunorubicin/Doxorubicin: While all these compounds exhibit potent antitumor activity, this compound specifically targets Src kinase, making it unique in its mechanism of action .
- This compound vs. Idarubicin/Epirubicin: this compound has shown potential in overcoming drug resistance, particularly in gefitinib-resistant lung cancer cells, which is a significant advantage over other anthracyclines .
- This compound vs. Aclacinomycin A: Both compounds are derived from Streptomyces species, but this compound’s specific inhibition of Src kinase sets it apart in terms of its targeted therapeutic approach .
Properties
IUPAC Name |
(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N2O12/c1-8-36(46)14-21(49-22-12-18(37(4)5)29(40)15(2)47-22)25-28(35(36)50-23-13-19(38(6)7)30(41)16(3)48-23)34(45)26-27(33(25)44)32(43)24-17(31(26)42)10-9-11-20(24)39/h9-11,15-16,18-19,21-23,29-30,35,39-41,44-46H,8,12-14H2,1-7H3/t15-,16-,18-,19-,21-,22-,23-,29+,30+,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPIUETWDSWOKV-ZUOHIMJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23666-50-4 | |
| Record name | Rhodomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023666504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RHODOMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9E3X300A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1240624.png)
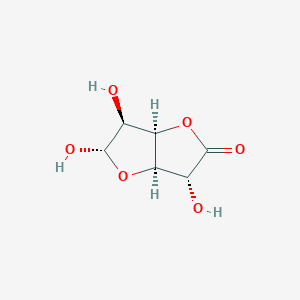
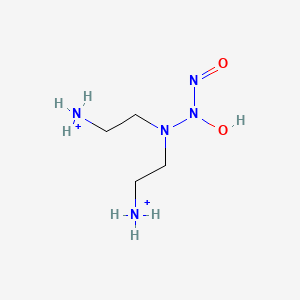
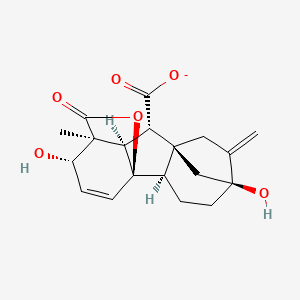
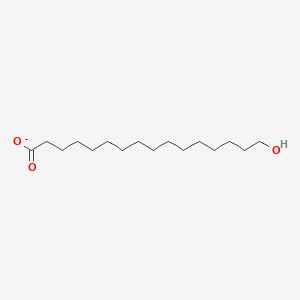
![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B1240634.png)
![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)
![7-[[(1R,4aS,6R,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-1-benzopyran-2-one](/img/structure/B1240636.png)
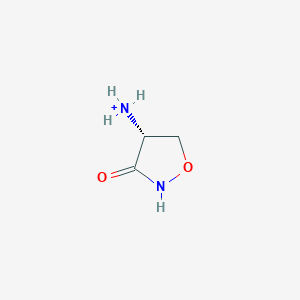
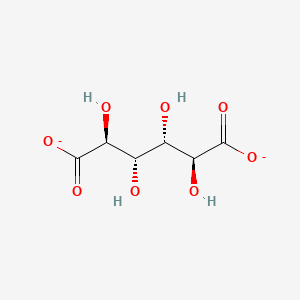
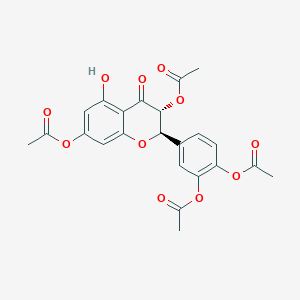
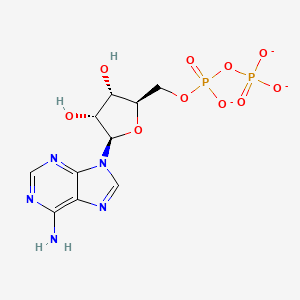
![(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B1240646.png)
![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)
